molecular formula C15H20O5 B3044662 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid CAS No. 100311-30-6

4-(Carboxymethoxy)-3,5-dipropylbenzoic acid

Cat. No.: B3044662
CAS No.: 100311-30-6
M. Wt: 280.32 g/mol
InChI Key: RJDFLXSAVMILLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, characterized by the presence of carboxymethoxy and dipropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)-3,5-dipropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more complex carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Produces higher carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is unique due to the presence of both carboxymethoxy and dipropyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

100311-30-6

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

4-(carboxymethoxy)-3,5-dipropylbenzoic acid

InChI

InChI=1S/C15H20O5/c1-3-5-10-7-12(15(18)19)8-11(6-4-2)14(10)20-9-13(16)17/h7-8H,3-6,9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

RJDFLXSAVMILLO-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O

Canonical SMILES

CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O

100311-30-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.